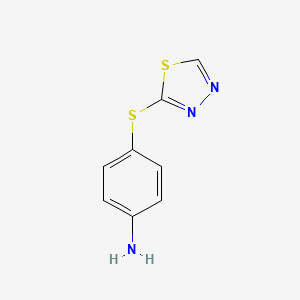

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. nih.govnih.gov This structural feature imparts unique physicochemical properties and reactivity to these molecules, making them fundamental building blocks in numerous scientific and industrial domains. nih.gov Their versatility is evident in their widespread presence in natural products, including essential biomolecules like vitamins and enzymes. nih.gov In fact, a significant percentage of all known organic compounds are classified as heterocyclic, and it is estimated that over 85% of all biologically active substances contain a heterocyclic moiety. ijpcbs.com This underscores their immense importance in fields ranging from medicinal chemistry to materials science. nih.govijpcbs.com The ability of chemists to modify heterocyclic structures allows for the fine-tuning of properties such as solubility and lipophilicity, which is crucial in the development of new pharmaceuticals and functional materials like organic conductors and dyes. ijpcbs.com

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Medicinal Chemistry and Beyond

Within the broad family of heterocyclic compounds, the 1,3,4-thiadiazole scaffold has emerged as a particularly valuable pharmacophore in medicinal chemistry. nih.govmdpi.com This five-membered ring containing two nitrogen atoms and a sulfur atom is a structural bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its ability to interact with biological systems. nih.gov The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability. nih.gov

Derivatives of 1,3,4-thiadiazole have been the subject of extensive research due to their broad spectrum of pharmacological activities. mdpi.com Numerous studies have reported their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. bepls.comsphinxsai.com The versatility of this scaffold allows for the introduction of various substituents at different positions on the ring, leading to a wide array of compounds with diverse biological profiles. mdpi.com This structural flexibility makes the 1,3,4-thiadiazole nucleus a privileged structure in the design and synthesis of novel therapeutic agents. nih.gov Beyond medicine, these compounds also find applications in agriculture and materials science. nih.gov

Research Landscape for 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline and its Analogues

The specific compound, this compound, serves as a key intermediate in the synthesis of a variety of derivatives with potential biological applications. Its structure combines the 1,3,4-thiadiazole core with an aniline (B41778) moiety, providing a reactive amino group that is amenable to further chemical modification, such as the formation of Schiff bases.

Schiff bases, formed by the condensation of the primary amine of this compound with various aldehydes and ketones, represent a significant class of its analogues. These Schiff bases can then act as ligands to form metal complexes, a strategy often employed to enhance biological activity. arabjchem.org Research has shown that the chelation of metal ions can lead to compounds with improved antimicrobial and anticancer properties compared to the free ligands. arabjchem.orgresearchgate.net

The primary areas of investigation for this compound and its derivatives have been in the realms of antimicrobial and anticancer research. Studies have explored the synthesis of various analogues and evaluated their efficacy against a range of bacterial, fungal, and cancer cell lines. nih.govnih.gov The following sections will provide a more detailed look at these research findings.

Detailed Research Findings

The research into this compound and its derivatives has yielded a wealth of data, primarily centered on the synthesis of new chemical entities and the evaluation of their biological activities.

A common synthetic route involves the initial preparation of a 2-amino-5-substituted-1,3,4-thiadiazole, which is then further functionalized. For instance, Schiff bases are readily synthesized by reacting the amino group of a 1,3,4-thiadiazole derivative with an appropriate aldehyde. sphinxsai.com These Schiff bases can then be used to create a diverse library of compounds, including metal complexes. arabjchem.org

The biological evaluation of these compounds has often focused on their potential as antimicrobial and anticancer agents. For example, various synthesized 1,3,4-thiadiazole derivatives have been screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govijpcbs.com Similarly, the cytotoxic effects of these compounds have been investigated against various human cancer cell lines. nih.govmdpi.com

The following interactive data tables summarize some of the key findings from the literature, showcasing the types of derivatives synthesized and their reported biological activities.

Interactive Data Table: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Type | Target Organism(s) | Observed Activity | Reference |

| 2N-salicylidene-5-(p-nitro phenyl)-1,3,4-thiadiazole metal complexes | Bacterial strains | Moderate activity, slightly higher than the free ligand | arabjchem.org |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa, A. niger, A. fumigatus | Significant to moderate antibacterial and antifungal activity | ijpcbs.com |

| Ciprofloxacin-derived 1,3,4-thiadiazole analogs | Human cancer cell lines (MCF-7) | Antiproliferative activity | nih.gov |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | K. pneumoniae, B. cereus, S. aureus, E. coli, Prostate cancer cells | Antibacterial and anticancer activity | ijmm.ir |

Interactive Data Table: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value / Efficacy | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | IC50 = 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231) | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7, HepG2 | IC50 range: 2.32 - 8.35 µM | nih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | IC50 = 7.4 µM (Abl protein kinase) | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo, MCF-7 | IC50 = 2.44 µM (LoVo), 23.29 µM (MCF-7) | mdpi.com |

These tables highlight the ongoing efforts to explore the therapeutic potential of the 1,3,4-thiadiazole scaffold. The diverse substitutions on the thiadiazole ring and the aniline moiety of compounds related to this compound allow for a broad investigation of structure-activity relationships, guiding the design of more potent and selective agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYYWSFSSCBHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,3,4 Thiadiazol 2 Ylsulfanyl Aniline and Analogous 1,3,4 Thiadiazole Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of 1,3,4-thiadiazoles have been well-established for decades and often serve as the foundation for more advanced techniques. These routes typically involve multi-step procedures and can require harsh reaction conditions.

Cyclization Reactions of Thiosemicarbazides with Carboxylic Acids

A prevalent and fundamental method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. jocpr.comnih.govsbq.org.br This reaction is essentially a dehydration process that forms the heterocyclic ring.

The process begins with the acylation of a thiosemicarbazide (B42300) by a carboxylic acid, which is then followed by cyclodehydration to yield the 1,3,4-thiadiazole (B1197879) ring. nih.govnih.gov A variety of dehydrating agents are employed to facilitate this cyclization, including strong acids like concentrated sulfuric acid and polyphosphoric acid, as well as phosphorus-based reagents like phosphorus oxychloride (POCl₃). jocpr.comnih.govrsc.org For instance, thiosemicarbazide derivatives have been successfully cyclized in the presence of concentrated sulfuric acid or 25% hydrochloric acid to produce 1,3,4-thiadiazole derivatives. ptfarm.plnih.gov The choice of the dehydrating agent can be crucial for the reaction's success and yield.

Table 1: Dehydrating Agents in Thiosemicarbazide Cyclization

| Dehydrating Agent | Starting Materials | Product | Reference |

| Concentrated H₂SO₄ | Thiosemicarbazide derivatives | 1,3,4-Thiadiazole derivatives | ptfarm.pl |

| 25% HCl | Thiosemicarbazide derivatives | 1,3,4-Thiadiazole derivatives | ptfarm.pl |

| POCl₃ | Thiosemicarbazide and aromatic carboxylic acids | 2-amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Polyphosphoric acid | Thiosemicarbazide and carboxylic acids | 2-amino-5-substituted-1,3,4-thiadiazoles | nih.gov |

Reactions Involving Acid Hydrazides

Acid hydrazides are versatile precursors in the synthesis of 1,3,4-thiadiazoles. chemmethod.comresearchgate.net One common approach involves the reaction of acid hydrazides with carbon disulfide. This reaction typically proceeds in a basic medium to form a dithiocarbazate salt, which then undergoes cyclization upon heating or acidification to yield the 2-mercapto-1,3,4-thiadiazole. connectjournals.comresearchgate.net

Another route involves the reaction of acid hydrazides with isothiocyanates. This reaction initially forms a thiosemicarbazide derivative, which can then be cyclized under acidic conditions to afford the corresponding 1,3,4-thiadiazole. sbq.org.br Furthermore, acid hydrazides can be reacted with ammonium (B1175870) thiocyanate (B1210189) to produce thiosemicarbazide intermediates, which are subsequently cyclized using concentrated sulfuric acid. chemmethod.comchemmethod.com

Table 2: Synthesis of 1,3,4-Thiadiazoles from Acid Hydrazides

| Reactant with Acid Hydrazide | Intermediate | Cyclization Condition | Product | Reference |

| Carbon Disulfide | Dithiocarbazate salt | Heating/Acidification | 2-mercapto-1,3,4-thiadiazole | connectjournals.comresearchgate.net |

| Isothiocyanate | Thiosemicarbazide derivative | Acidic conditions | 1,3,4-Thiadiazole derivative | sbq.org.br |

| Ammonium Thiocyanate | Thiosemicarbazide derivative | Concentrated H₂SO₄ | 1,3,4-Thiadiazole derivative | chemmethod.comchemmethod.com |

Nucleophilic Substitution Reactions in Thiadiazole Synthesis

Nucleophilic substitution reactions are pivotal for introducing diverse functionalities onto the 1,3,4-thiadiazole ring, particularly for the synthesis of compounds like 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline. The carbon atoms of the thiadiazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. nih.gov

A common strategy involves the use of 2-halo-1,3,4-thiadiazoles as intermediates. The halogen atom, typically chlorine, is a good leaving group and can be readily displaced by various nucleophiles. nih.gov For the synthesis of this compound, a 2-halo-1,3,4-thiadiazole can be reacted with 4-aminothiophenol (B129426). The thiol group of 4-aminothiophenol acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it to form the desired thioether linkage.

Alternatively, starting with a 2-mercapto-1,3,4-thiadiazole, the thiol group can be alkylated or arylated. For instance, the reaction of a 2-mercapto-1,3,4-thiadiazole with a suitable halo-substituted aniline (B41778) derivative under basic conditions can also yield the target compound.

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and economically viable synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

One-Pot Synthetic Strategies

One-pot syntheses, a type of multicomponent reaction, have emerged as a powerful tool in organic synthesis, offering several advantages over traditional multi-step procedures. nih.govresearchgate.net These reactions allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, which enhances efficiency and reduces waste. researchgate.net

Several one-pot methods for the synthesis of 1,3,4-thiadiazole derivatives have been developed. For example, a one-pot reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been used to create a library of thiazolidine-4-one hybrids. nih.gov Another efficient one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been described using aryl hydrazides and aryl aldehydes with Lawesson's reagent. semanticscholar.org The development of one-pot protocols for synthesizing 1,3,4-thiadiazoles often focuses on improving yields and simplifying the purification process. nih.govrsc.orgproquest.com For instance, the use of polyphosphate ester (PPE) as a mild additive has been shown to facilitate the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids without the need for toxic additives. nih.govproquest.comencyclopedia.pub

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netrjptonline.orgproquest.comnanobioletters.com This method utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly.

The synthesis of 1,3,4-thiadiazole derivatives has been successfully achieved using microwave irradiation. researchgate.netproquest.comnih.gov For example, the synthesis of 1,3,4-thiadiazole Schiff base derivatives has been accomplished in shorter reaction times and with higher yields compared to conventional heating methods. researchgate.netproquest.com Microwave-assisted synthesis has been applied to the cyclization of thiosemicarbazides with carboxylic acids and in the preparation of various substituted 1,3,4-thiadiazoles, demonstrating its versatility as a green synthetic tool. rjptonline.orgnih.govtandfonline.com The use of microwave irradiation is often highlighted as an environmentally benign approach that aligns with the principles of green chemistry. nanobioletters.commdpi.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage of Microwave | Reference |

| Schiff Base formation | 4-6 hours | A few minutes | Shorter reaction time, higher yield | proquest.com |

| Thiadiazole cyclization | Several hours | 5-10 minutes | Rapid heating, improved efficiency | nih.govtandfonline.com |

Catalyst-Mediated Reactions

The synthesis of the 1,3,4-thiadiazole scaffold is often facilitated by the use of catalysts to enhance reaction efficiency and yield. Acid catalysts are commonly employed in cyclization reactions. For instance, the cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids can be achieved using phosphorus oxychloride (POCl₃) jocpr.com. Another method involves the reaction of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, which provides an efficient, metal-free route to 2-amino-substituted 1,3,4-thiadiazoles organic-chemistry.org.

Dehydrating agents also play a crucial role as catalysts in ring-closure reactions. Propylphosphonic anhydride (B1165640) (T3P) has been reported as an effective coupling and cyclodehydration reagent for the one-pot synthesis of 1,3,4-thiadiazoles directly from carboxylic acids and acyl hydrazides. docksci.com Similarly, p-Toluenesulfonyl chloride (p-TsCl) in N-methyl-2-pyrrolidone can be used to achieve regioselective cyclization, leading to 2-amino-1,3,4-thiadiazoles organic-chemistry.org. Iron(III) chloride (FeCl₃) has been utilized as a catalyst for the oxidative cyclization of thiosemicarbazones to form 2-amino-5-aryl-1,3,4-thiadiazoles jocpr.com. In the realm of creating more complex hybrid molecules, palladium-catalyzed reactions like the Suzuki C-C cross-coupling have been used to functionalize a pre-existing ring system before the formation of the 1,3,4-thiadiazole moiety. tandfonline.comtandfonline.com

Derivatization Strategies for 1,3,4-Thiadiazole Ring Systems

Functionalization at C-2 and C-5 Positions

The C-2 and C-5 positions of the 1,3,4-thiadiazole ring are the primary sites for functionalization, allowing for the introduction of diverse substituents. A common precursor for such functionalization is 2,5-dimercapto-1,3,4-thiadiazole. Alkylation of this starting material with reagents like ethyl bromobutyrate in the presence of a base such as potassium carbonate leads to disubstituted derivatives. nih.gov This approach allows for the introduction of linker chains that can be further modified.

Another key intermediate is 2-amino-1,3,4-thiadiazole (B1665364). The amino group at the C-2 position can undergo diazotization, and the resulting diazonium salt can be coupled with various aromatic compounds, such as aniline or phenol, to introduce arylazo groups at this position. mdpi.com Furthermore, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved by reacting acylhydrazides with alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates in an acid-catalyzed, metal-free cyclization reaction. organic-chemistry.org

Incorporation of Anilino and Sulfanyl (B85325) Moieties

The synthesis of structures containing both anilino (aminophenyl) and sulfanyl (thio) groups attached to the 1,3,4-thiadiazole ring is central to creating the target compound and its analogs. The sulfanyl linkage is often established by starting with a mercapto-substituted thiadiazole. For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide. mdpi.com This thiol group can then react with a suitable substrate, such as a chloroacetamide derivative, to form a thioether linkage. mdpi.com

The anilino moiety can be introduced in several ways. One method involves starting with an aminophenyl-substituted precursor. For instance, 5-(4-aminophenyl)-N-substituted-1,3,4-thiadiazol-2-amines are key intermediates that can be synthesized and then incorporated into larger structures. dergipark.org.tr Alternatively, a nitroaryl group attached to the thiadiazole ring can be reduced to an anilino group at a later stage of the synthesis. The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, where the aryl group can be a phenyl or substituted phenyl ring, is a common strategy, often achieved through the cyclization of thiosemicarbazones. jocpr.com

Hybridization with Other Bioactive Scaffolds

Molecular hybridization, which involves combining the 1,3,4-thiadiazole ring with other known bioactive heterocyclic systems, is a prominent strategy to develop novel compounds.

Quinoline, Quinazoline (B50416), and Benzothiazole : The 1,3,4-thiadiazole scaffold has been successfully hybridized with quinazoline. tandfonline.comtandfonline.comdergipark.org.trnih.gov One synthetic approach involves a Suzuki C-C cross-coupling on the quinazoline ring, followed by the formation of a 1,3,4-thiadiazole-based piperazine (B1678402) side chain. tandfonline.comtandfonline.com In another method, 6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazole derivatives are synthesized from 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-arylurea. nih.gov Similarly, pyrazolo[3,4-b]quinoline derivatives have been linked to 1,3,4-thiadiazoles. nih.gov Benzothiazole has also been conjugated with 1,3,4-thiadiazole, for example, by reacting chloroacetamide-functionalized benzothiazoles with 5-amino-1,3,4-thiadiazole-2-thiol derivatives. mdpi.comnih.gov

Indole (B1671886) : Indole-containing 1,3,4-thiadiazoles are frequently synthesized. nih.gov One strategy involves creating hybrid molecules where an indole ring is linked to a 1,3,4-thiadiazole through a 1,2,3-triazole linker. researchgate.net These syntheses often start from indole precursors which are built upon to include the triazole and thiadiazole moieties.

Triazole : The hybridization of 1,3,4-thiadiazole with 1,2,4-triazole (B32235) is a well-explored area. nih.gov A common synthetic route involves the alkylation of 2,5-dimercapto-1,3,4-thiadiazole, followed by reaction with hydrazine (B178648) to form a dihydrazide, which is then cyclized with carbon disulfide and potassium hydroxide (B78521) to generate the 4-amino-3-thioxo-1,2,4-triazole rings. nih.gov Other approaches include reacting 2-azido-5-(methylthio)-1,3,4-thiadiazole with acetylacetone (B45752) to form a 1,2,3-triazole ring attached to the thiadiazole. biointerfaceresearch.com

Thiazole (B1198619) : Thiazole and 1,3,4-thiadiazole moieties have been combined in various molecular architectures. nih.govekb.eg For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea can be reacted with hydrazonoyl halides to yield 1,3,4-thiadiazole derivatives, or with α-haloketones to produce thiazole derivatives. nih.gov Another approach involves preparing pyrazolo[3,4-b]quinolines linked to thiazolin-2-ylidenehydrazinocarbonylmethyl or 5-amino-1,3,4-thiadiazol-2-yl)methyl moieties from a common thiocarbamoylhydrazinocarbonyl)methyl intermediate. nih.gov

Pyridine (B92270) : Pyridine-based 1,3,4-thiadiazole derivatives have been synthesized, often by combining nicotinoyl isothiocyanate with 5-substituted-2-amino-1,3,4-thiadiazole derivatives. researchgate.net Another route involves using pyridine carboxylic acid and thiosemicarbazide derivatives to construct the thiadiazole ring. nih.gov

Pyrazole (B372694) : The combination of pyrazole and 1,3,4-thiadiazole has led to the development of numerous hybrid compounds. For instance, new pyrazole-thiadiazole hybrids have been synthesized by reacting 2-((5-(alkylamino)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride with chalcone-derived pyrazolines. nih.gov

Data Tables

Table 1: Catalyst-Mediated Synthesis of 1,3,4-Thiadiazoles

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Thiosemicarbazide Derivatives, Aromatic Carboxylic Acids | POCl₃ | 2,5-Disubstituted-1,3,4-thiadiazoles | jocpr.com |

| Thiosemicarbazide, Aldehydes | I₂ | 2-Amino-substituted-1,3,4-thiadiazoles | organic-chemistry.org |

| Carboxylic Acids, Acyl Hydrazides | Propylphosphonic Anhydride (T3P) | 2,5-Disubstituted-1,3,4-thiadiazoles | docksci.com |

| Thiosemicarbazones | FeCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Functionalized Quinazoline | Palladium Catalyst (for Suzuki Coupling) | Quinazoline-Thiadiazole Hybrids | tandfonline.comtandfonline.com |

Table 2: Hybridization of 1,3,4-Thiadiazole with Bioactive Scaffolds

| Hybrid Scaffold | Synthetic Strategy Example | Key Intermediates/Reagents | Reference(s) |

| Quinazoline | Reaction of 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-arylurea with 6-nitro-4-chloroquinazoline. | 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-arylurea | nih.gov |

| Indole | Click chemistry approach linking indole, 1,2,3-triazole, and 1,3,4-thiadiazole. | Indole-propargyl ethers, azido-thiadiazole derivatives | researchgate.net |

| Triazole | Cyclization of thiadiazole-dihydrazide with CS₂/KOH. | 4,4′-[(1,3,4-Thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanehydrazide | nih.gov |

| Thiazole | Reaction of thiosemicarbazone intermediates with α-haloketones. | (E)-2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)benzylidene)hydrazine-1-carbothioamide | nih.gov |

| Pyridine | Reaction of nicotinoyl isothiocyanate with 2-amino-1,3,4-thiadiazole derivatives. | Nicotinoyl isothiocyanate, 5-substituted-2-amino-1,3,4-thiadiazole | researchgate.net |

| Benzothiazole | Reaction of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide with thiadiazole thiols. | 2-Amino-benzothiazole, 5-amino-1,3,4-thiadiazole-2-thiol | mdpi.comnih.gov |

| Pyrazole | Reaction of pyrazoline derivatives with 2-((5-(alkylamino)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride. | Chalcone-derived pyrazolines | nih.gov |

Spectroscopic and Structural Characterization of 4 1,3,4 Thiadiazol 2 Ylsulfanyl Aniline Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. In the analysis of 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline derivatives, FT-IR spectra reveal characteristic absorption bands that confirm the presence of the key structural moieties.

The spectra of various 1,3,4-thiadiazole (B1197879) derivatives consistently show specific vibrational frequencies. For instance, the N-H stretching vibration of the amine group typically appears in the range of 3100-3400 cm⁻¹. mdpi.comnih.gov Azo-derivatives of 1,3,4-thiadiazole show bands for N-H and aromatic C-H stretching between 3262–3167 cm⁻¹. nih.gov The stretching of the C=N bond within the thiadiazole ring is commonly observed around 1580-1630 cm⁻¹. nih.govjocpr.commdpi.com Furthermore, the C-S stretching vibration, integral to the thiadiazole ring, is found in the region of 690-1187 cm⁻¹. nih.govnih.gov

Specific examples from related structures illustrate these findings. In one study, N-H stretching was observed at 3285 cm⁻¹, with aromatic C-H stretching at 3055 cm⁻¹ and the C=N (thiadiazole) vibration at 1597 cm⁻¹. dergipark.org.tr In another series of derivatives, characteristic bands for C=N, C-N, and C-S stretching vibrations were noted in the 1575–1183 cm⁻¹ range. nih.gov

Table 1: Typical FT-IR Absorption Bands for 1,3,4-Thiadiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3400 | mdpi.comnih.gov |

| Aromatic (C-H) | Stretching | ~3050 - 3170 | nih.govdergipark.org.tr |

| Alkene (C=C) | Stretching | ~1610 | dergipark.org.tr |

| Thiadiazole (C=N) | Stretching | 1580 - 1630 | nih.govjocpr.commdpi.com |

| Thiadiazole (C-S) | Stretching | 690 - 1187 | nih.govnih.gov |

These vibrational data collectively provide a fingerprint for the molecular structure of this compound derivatives, confirming the successful synthesis and presence of the expected functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively, while 2D NMR techniques like HSQC and HMBC help to establish connectivity between atoms. semanticscholar.org

¹H NMR Spectroscopy In derivatives of this compound, the aromatic protons of the aniline (B41778) ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.00 and 8.50 ppm. nih.govnih.gov The chemical shift of the amine (-NH₂) protons can vary and they often appear as a broad singlet which is D₂O exchangeable. semanticscholar.org For example, in a study of related 1,3,4-thiadiazole derivatives, the N-H proton between a phenyl and the thiadiazole ring resonated significantly downfield, between δ 9.94 and 10.47 ppm. nih.gov The aromatic protons in these compounds were observed as multiplets in the δ 7.00–8.43 ppm range. nih.gov

¹³C NMR Spectroscopy The ¹³C NMR spectra provide key information about the carbon skeleton. The two carbon atoms of the 1,3,4-thiadiazole ring are particularly characteristic, typically resonating at approximately δ 155-170 ppm. mdpi.comdergipark.org.tr For instance, in several synthesized derivatives, these carbons appeared in the ranges of δ 158.4–163.5 ppm and 160.1–164.23 ppm. nih.gov The carbons of the aniline phenyl ring are observed in their expected aromatic region of δ 115-150 ppm. In one detailed analysis, the carbon adjacent to the secondary amine (C11) was shifted downfield to between δ 163.77 and 169.01 ppm due to the effect of the electronegative nitrogen atom, while the other thiadiazole carbon (C10) was observed at δ 159.56–162.90 ppm. dergipark.org.tr

2D NMR Spectroscopy Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign signals unequivocally by correlating proton and carbon atoms. semanticscholar.org These experiments are essential for distinguishing between isomers and confirming the specific substitution pattern on the aromatic and heterocyclic rings. semanticscholar.org

Table 2: Representative NMR Data for 1,3,4-Thiadiazole Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | References |

|---|---|---|---|

| ¹H | Aromatic protons | 7.00 - 8.50 | nih.govnih.gov |

| ¹H | Amine/Amide N-H | 7.15 - 12.32 | nih.govsemanticscholar.org |

| ¹³C | Thiadiazole C2/C5 | 155 - 170 | mdpi.comdergipark.org.tr |

NMR data provide conclusive evidence for the structural integrity of these molecules, confirming the connectivity of the aniline and thiadiazole moieties through the sulfur bridge.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. semanticscholar.org

For this compound, the expected molecular weight is 209.3 g/mol based on its chemical formula, C₈H₇N₃S₂. biosynth.com In the analysis of its derivatives, the molecular ion peak (M⁺) is a key piece of evidence confirming the identity of the synthesized compound. For example, in the characterization of a novel thiazolidin-4-one derivative of 1,3,4-thiadiazole, the mass spectrum was used to establish its structure. nih.gov Similarly, the mass spectrum of a related ligand, 4-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline, showed a molecular ion peak at m/z 221, corresponding to its molecular weight. oaji.net

The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues. The cleavage of the molecule at its various bonds leads to fragment ions that are characteristic of the different structural units, such as the thiadiazole ring and the substituted aniline moiety.

LC-MS is particularly useful for analyzing the purity of the synthesized compounds and for identifying any byproducts or isomers formed during the reaction. semanticscholar.org

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric systems. The aromatic nature of both the aniline and the 1,3,4-thiadiazole rings in the derivatives results in characteristic absorption bands.

Typically, these compounds exhibit two main absorption bands in their UV-Vis spectra, which are attributed to π-π* and n-π* electronic transitions. uobaghdad.edu.iq The π-π* transitions, originating from the conjugated aromatic systems, usually appear at shorter wavelengths (higher energy), while the n-π* transitions, involving the non-bonding electrons on the sulfur and nitrogen heteroatoms, occur at longer wavelengths (lower energy).

In a study of new 1,3,4-thiadiazole compounds, absorption peaks were observed between 290 nm and 355 nm. dergipark.org.tr Another study on azo dyes derived from 1,3,4-thiadiazoles reported their detailed spectroscopic properties, which are heavily influenced by the extended conjugation. mdpi.com The presence of different substituents on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, providing insight into the electronic effects of these substituents. For example, electronegative substituents like -Cl and -NO₂ were found to cause a bathochromic shift in the UV absorption wavelength. dergipark.org.tr

X-ray Crystallography for Molecular Structure Elucidation

For 1,3,4-thiadiazole derivatives, X-ray crystallography has been used to unambiguously confirm their molecular structure. nih.govmdpi.com For instance, the crystal structure of a 5-arylimino-1,3,4-thiadiazole derivative confirmed the regiochemistry of its synthesis. mdpi.com In another study on 2-methyl-5-(1,3-thiazol-2-ylsulfanyl)-1,3,4-thiadiazole, the analysis revealed that the thiadiazole and thiazole (B1198619) rings are not co-planar, with a dihedral angle of 32.61 (10)°. nih.gov

Key structural parameters for the 1,3,4-thiadiazole ring have been established through such studies. The C-S-C bond angle within the ring is typically acute, around 86-87°, while the exocyclic C-S-C bond angle is wider, for example, 103.82 (8)°. nih.gov The bond lengths within the heterocyclic ring confirm its aromatic character. nih.gov The analysis of a 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative showed that the molecules interact through π-π stacking interactions between the resorcinyl rings of adjacent molecules. semanticscholar.org This detailed structural information is invaluable for understanding structure-property relationships.

Table 3: Selected X-ray Crystallographic Data for a 1,3,4-Thiadiazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| C-S-C angle (in thiadiazole ring) | 86.62 (8)° | nih.gov |

| C-S-C angle (exocyclic) | 103.82 (8)° | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula to verify the purity and composition of the synthesized substance.

For this compound (C₈H₇N₃S₂), the calculated elemental composition would be approximately: C, 45.91%; H, 3.37%; N, 20.08%; S, 30.64%.

In the synthesis of various 1,3,4-thiadiazole derivatives, elemental analysis is routinely performed, and the results are typically found to be in good agreement (usually within ±0.4%) with the calculated values, which confirms the successful synthesis of the target compound. For example, for 2-(4-Hydroxyphenylazo)-5-phenyl-1,3,4-thiadiazole (C₁₄H₁₀N₄OS), the analysis showed: Calculated: C, 59.56; H, 3.57; N, 19.85. Found: C, 59.50; H, 3.52; N, 19.87. mdpi.com Similarly, for another derivative (C₁₂H₁₅N₃S), the results were: Calculated: C, 61.77; H, 6.48; N, 18.01. Found: C, 61.70; H, 6.40; N, 18.12. mdpi.com These results provide strong evidence for the purity and correct empirical formula of the synthesized derivatives. nih.govdergipark.org.tr

Structure Activity Relationship Sar Studies for 4 1,3,4 Thiadiazol 2 Ylsulfanyl Aniline and Its Derivatives

Impact of Substituent Nature and Position on Bioactivity

The biological efficacy of 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline derivatives is profoundly influenced by the chemical nature and substitution pattern on both the aniline (B41778) ring and the 1,3,4-thiadiazole (B1197879) core. nih.gov Research has consistently shown that even minor structural variations can lead to significant changes in potency and selectivity. ijpcbs.com

For instance, in the context of anticancer activity, the introduction of an aromatic ring at the C5 position of the 1,3,4-thiadiazole ring is often associated with enhanced effects. nih.gov The specific substituents on this appended aromatic ring play a critical role. Studies on related 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated that electron-withdrawing groups, such as halogens, can modulate activity. For example, a 4-fluorophenyl group at the C5 position of a 2-phenylamino-1,3,4-thiadiazole derivative resulted in significant antituberculosis activity. nih.gov Similarly, the presence of a 5-nitrofuran or 5-nitrothiophene moiety at the C2 position has been linked to potent antibacterial activity, particularly against Gram-positive bacteria and Helicobacter pylori. researchgate.netnih.gov

Substitutions on the aniline ring are also critical. The position of these substituents dictates their steric and electronic influence on the molecule's interaction with biological targets. Modifications to the amino group, such as acylation or transformation into a Schiff base, can create derivatives with distinct pharmacological profiles, including enhanced antimicrobial or antiproliferative activities. nih.govmu-varna.bg

| Core Scaffold | Substituent & Position | Observed Bioactivity | Reference |

|---|---|---|---|

| 2-Amino-5-aryl-1,3,4-thiadiazole | 5-(4-Fluorophenyl) | Antituberculosis | nih.gov |

| 2-Imino-4-thiazolidinone-thiadiazole | 5-Nitrofuran at C5 of thiadiazole | Antibacterial (Anti-MRSA, Anti-H. pylori) | nih.gov |

| 2-Alkylsulfinyl-5-aryl-1,3,4-thiadiazole | 2-Ethylsulfinyl and 5-(5-nitro-2-thienyl) | Antibacterial (Anti-H. pylori) | researchgate.net |

| 5-Aryl-1,2,3-thiadiazole | 2,4-Dibromophenyl | Anti-HIV | mdpi.com |

| N-(1,3,4-thiadiazol-2-yl)benzamide | Substituents on the benzamide (B126) phenyl ring | Anticancer (EGFR/HER-2 inhibition) | mdpi.com |

Role of Aromaticity and Heterocyclic Ring System

The 1,3,4-thiadiazole ring system is a cornerstone of the pharmacological activity of these compounds. Its aromatic nature imparts significant chemical and metabolic stability, which is a desirable trait for drug candidates. nih.govnih.gov This five-membered heterocycle is considered a bioisostere of pyrimidine, allowing it to interfere with biological processes such as DNA replication. mdpi.com

The thiadiazole moiety acts as a "hydrogen-binding domain" and a "two-electron donor system," features that facilitate strong interactions with biological targets. pkheartjournal.com The presence of one sulfur and two nitrogen atoms within the ring creates a unique electronic environment. The ring is electron-deficient, which makes the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack, a key feature in both its synthesis and its mechanism of action. nih.gov Due to its mesoionic character, the 1,3,4-thiadiazole ring can readily cross cellular membranes, enhancing bioavailability and interaction with intracellular targets like proteins and nucleic acids. nih.govmdpi.com The heterocyclic system's planarity can also contribute to intercalation or binding within planar regions of biological macromolecules. ijpcbs.com

Influence of Lipophilicity and Electron-Withdrawing/Donating Groups

The electronic properties of substituents, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), significantly modulate bioactivity.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups (NO₂) are common EWGs used in thiadiazole derivatives. These groups can enhance the potency of compounds. For example, a 2,4-dichlorophenyl group at C5 was found in a potent anti-tubercular agent. researchgate.net The high electronegativity of EWGs can alter the charge distribution across the molecule, potentially strengthening interactions with target enzymes or receptors and making the thiadiazole ring more susceptible to nucleophilic attack. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl chains can also influence activity. Their impact often relates to modifying lipophilicity and steric profile. For instance, in a series of anticancer agents, 3,4-dimethoxy substitution on an aniline ring was part of a successful synthetic strategy. mdpi.com

| Substituent Type | Example Group(s) | General Influence on Bioactivity | Reference |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -F, -Cl, -Br, -NO₂ | Often increases potency by modifying electronic interactions and reactivity. | nih.govmdpi.comresearchgate.net |

| Electron-Donating (EDG) | -OCH₃, -CH₃ | Can modulate lipophilicity and steric interactions, influencing binding affinity. | mdpi.com |

| Lipophilic Groups | Alkyl chains, Phenyl rings | Increases membrane permeability; crucial for reaching intracellular targets. | nih.gov |

Correlation between Structural Modifications and Pharmacological Profiles

Systematic structural modifications of the this compound scaffold have enabled the tuning of its pharmacological profile, yielding compounds with diverse activities such as anticancer, antibacterial, antifungal, and anticonvulsant effects. nih.govisres.org

The correlation is often highly specific:

Anticancer Activity: This is frequently associated with 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com Hybrid molecules combining the thiadiazole ring with other pharmacophores, like indole (B1671886) or benzimidazole, have shown promise. researchgate.netmdpi.com The mechanism often involves the inhibition of key enzymes like tyrosine kinases (e.g., EGFR/HER-2) or interference with cell cycle progression. mdpi.com

Antimicrobial Activity: The introduction of a nitroaromatic moiety, such as nitrofuran or nitrothiophene, is a well-established strategy for potent antibacterial agents. researchgate.netnih.gov Modifications of the C2-amino group into Schiff bases or incorporating the core into larger structures like thiazolidinones can also confer significant antibacterial or antifungal properties. researchgate.netnih.gov

Antituberculosis Activity: Specific substitution patterns are required for activity against Mycobacterium tuberculosis. Studies have highlighted the importance of a 5-nitrofuran-2-yl group at C2 and a 2,4-dichlorophenyl group at C5 for high potency. researchgate.net Another active compound featured a 4-fluorophenyl group at C5. nih.gov

Development of Pharmacophoric Patterns

Based on extensive SAR studies, pharmacophore models for various biological activities of 1,3,4-thiadiazole derivatives have been developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. mdpi.com

For the this compound class, a general pharmacophoric pattern for anticancer or antimicrobial activity might include:

An Aromatic/Heteroaromatic Ring (Ar¹): Often substituted with EWGs, attached to the C5 position of the thiadiazole ring. This region frequently interacts with a hydrophobic pocket of the target protein.

The 1,3,4-Thiadiazole Core: Acts as a central, rigid scaffold and a key hydrogen bond acceptor.

A Linker Group: In the parent compound, this is the sulfanyl (B85325) (-S-) bridge, which provides specific geometry and spacing.

A Second Aromatic Ring (Ar²): The aniline ring, which can serve as another hydrophobic feature and a platform for hydrogen bond donors/acceptors via its amino group.

Hydrogen Bond Donor/Acceptor: The aniline -NH₂ group or its modified version is a critical interaction point.

Computational studies, including Electronic-Topological Method (ETM) and 3D-QSAR analyses, have been used to refine these models, identifying specific atomic features and spatial arrangements that are either favorable (pharmacophores) or unfavorable (anti-pharmacophores) for a desired biological activity. nih.govnih.gov Such models are invaluable tools for the virtual screening of compound libraries and the rational design of new, more potent derivatives. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline Analogues with Enhanced Potency and Selectivity

Future synthetic efforts will likely focus on the strategic modification of the this compound core to enhance biological activity and target selectivity. A primary strategy is the "hybridization approach," which involves combining the 1,3,4-thiadiazole (B1197879) moiety with other known bioactive heterocyclic systems. mdpi.com Research has shown that creating hybrid molecules by linking 1,3,4-thiadiazoles with structures like piperazine (B1678402), indole (B1671886), or acridine (B1665455) can lead to derivatives with significant cytotoxic or enzyme-inhibitory activities. mdpi.comnih.gov

Key synthetic strategies for generating novel analogues include:

Substitution on the Aniline (B41778) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring of the aniline moiety can modulate the electronic properties and lipophilicity of the molecule, potentially improving target binding and pharmacokinetic profiles. dovepress.com

Modification of the Thiadiazole Core: Synthesis can start from versatile precursors like 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which allows for the attachment of various functional groups through S-alkylation or N-acylation reactions. nih.govresearchgate.net

Creation of Fused Ring Systems: The development of fused heterocyclic systems, such as mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazoles, represents another avenue for creating structurally novel compounds with unique biological properties. researchgate.net

Glycosylation: The introduction of sugar moieties to the thiadiazole scaffold to create glucoside derivatives has been explored as a method to generate novel compounds with potential antifungal activities. nih.gov

These synthetic explorations aim to build extensive libraries of analogues for comprehensive structure-activity relationship (SAR) studies, which are crucial for identifying compounds with optimized potency and reduced off-target effects. nih.gov

Comprehensive Mechanistic Elucidation of Biological Activities

While various biological activities have been reported for 1,3,4-thiadiazole derivatives, a deeper understanding of their mechanisms of action is a critical future research direction. nih.govjapsonline.com Given that the thiadiazole ring is a bioisostere of pyrimidine, a key area of investigation is its ability to interfere with nucleic acid and protein synthesis. mdpi.com

Future mechanistic studies should focus on:

Target Identification: Identifying the specific cellular targets, such as enzymes, receptors, or nucleic acids, that interact with these compounds. For example, some thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrase isoforms. nih.gov

Cellular Pathway Analysis: Elucidating the downstream effects of target engagement. Studies have shown that some 1,3,4-thiadiazole hybrids can induce apoptosis and cause cell cycle arrest in the G0/G1 phase in cancer cell lines. nih.gov Further research could use transcriptomic and proteomic approaches to map the affected cellular signaling pathways.

Understanding Drug Resistance: Investigating the potential for and mechanisms of resistance to these compounds, which is a common challenge in the development of antimicrobial and anticancer agents. mdpi.comnih.gov

A thorough mechanistic understanding is essential for the rational design of next-generation compounds and for predicting their therapeutic potential and possible side effects.

Advanced Computational Modeling for Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and optimization process. For this compound and its analogues, advanced computational modeling can guide synthetic efforts by predicting the properties and activities of novel structures before they are synthesized.

Key computational approaches for future research include:

Molecular Docking: These simulations are used to predict the binding orientation and affinity of a ligand to the active site of a biological target. Docking studies have been successfully used to confirm that 1,3,4-thiadiazole inhibitors accumulate in the active site of enzymes like tyrosinase. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of molecules, helping to understand their chemical behavior and potential for interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed analogues.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like characteristics early in the development process. nih.gov

Table 1: Advanced Computational Techniques for Lead Optimization

| Computational Technique | Purpose in Drug Discovery | Example Application for Thiadiazoles |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Confirming accumulation of inhibitors in an enzyme active site. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. | Affirming the intercalative binding of a compound in its target's active site. nih.gov |

| Density Functional Theory (DFT) | Investigates electronic structure, stability, and reactivity of molecules. | Studying the E/Z configuration and energetic favorability of isomers. nih.gov |

| QSAR Analysis | Relates chemical structure to biological activity to predict the potency of new compounds. | Guiding the design of analogues with enhanced biological activity. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Screening for drug-likeness and potential off-target effects in silico. nih.gov |

Exploration of Synergistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced drug resistance. A promising translational perspective for this compound analogues is the investigation of their synergistic effects when combined with existing therapeutic agents.

A recent study demonstrated that certain synthetic 1,3,4-thiadiazole derivatives exhibit a significant synergistic effect with the potent antifungal drug Amphotericin B (AmB). nih.govnih.gov The combination led to enhanced antifungal activity against Candida species without increasing cytotoxicity to human cells. nih.gov The mechanism appeared to involve disruption of the fungal cell wall by the thiadiazole derivative, which facilitated the action of AmB. nih.govnih.gov

Future research in this area should:

Screen for synergistic interactions with a broad range of established drugs, including antibiotics, antifungals, and chemotherapeutic agents.

Investigate the mechanisms underlying any observed synergy, which could involve complementary modes of action, inhibition of resistance mechanisms, or improved drug uptake.

Evaluate these combinations in more complex biological models to validate their therapeutic potential.

Table 2: Synergistic Antifungal Activity of Thiadiazole Derivatives with Amphotericin B

| Candida Species | Interaction with Thiadiazole Derivative AT2 + AmB | Interaction with Thiadiazole Derivative AT10 + AmB |

|---|---|---|

| Candida glabrata | Synergistic | No Interaction |

| Candida tropicalis | No Interaction | Additive |

Data adapted from studies on synergistic effects. nih.gov

Potential for Agricultural and Industrial Innovations

Beyond pharmaceuticals, the 1,3,4-thiadiazole scaffold has significant potential for applications in agriculture and materials science. semanticscholar.orgsci-hub.se The development of this potential represents a key area for translational research.

In agriculture, 1,3,4-thiadiazole derivatives have already been developed as pesticides, such as Bismerthiazol and Thiodiazole-copper. nih.gov There is a pressing need for novel fungicides and bactericides due to growing resistance to existing agents. nih.gov Research has shown that certain thiadiazole-glucoside derivatives exhibit potent antifungal activity against significant plant pathogens. nih.gov

Table 3: Antifungal Activity of a Thiadiazole Derivative Against a Plant Pathogen

| Compound | Pathogen | EC50 Value (µg/mL) |

|---|---|---|

| Thiadiazole Derivative 4i | Phytophthora infestans | 3.43 |

| Dimethomorph (Control) | Phytophthora infestans | 5.52 |

Data from a study on novel 1,3,4-thiadiazole derivatives of glucosides. nih.gov

Future agricultural research could focus on:

Developing broad-spectrum or highly selective pesticides for crop protection.

Investigating their potential as plant growth regulators. nih.gov

Synthesizing environmentally benign derivatives to minimize ecological impact.

In the industrial sector, the chemical properties of the 1,3,4-thiadiazole ring make it a candidate for various material applications. The literature notes its use in developing oxidation inhibitors and metal complexing agents. japsonline.com This suggests potential applications as corrosion inhibitors, ligands in catalysis, or as components in the synthesis of functional dyes and polymers.

Q & A

Q. What are the established synthetic methodologies for preparing 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline, and what reaction conditions are critical for successful synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Thiadiazole-thiol intermediate : React 5-(4-aminophenyl)-1,3,4-thiadiazole-2-thiol with methyl iodide in methanol under light-protected conditions .

- Halogenation approach : Use KSCN and Br₂ in acetic acid for sulfur incorporation, followed by purification via column chromatography (yields ~47–56%) .

- Condensation reactions : Reflux with substituted aldehydes in ethanol/glacial acetic acid (1:1) for 4–6 hours to form Schiff base intermediates .

Critical Conditions : Light protection (due to thiol sensitivity), solvent polarity, and acid catalysis (e.g., acetic acid for protonation).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., thiadiazole ring planarity and sulfanyl group orientation) .

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., aniline NH₂ at δ 5.2–5.5 ppm) and sulfur-linked carbons.

- HPLC-MS : Validates purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 250–260) .

Q. What biological activities have been reported for 1,3,4-thiadiazole derivatives, and how do they inform potential research applications of this compound?

- Methodological Answer :

- Antimicrobial activity : Thiadiazole derivatives inhibit Pseudomonas aeruginosa biofilm formation (MIC ~8–32 µg/mL) via virulence factor disruption .

- Anticancer potential : Sulfur-electron donor groups enhance DNA intercalation, as seen in analogous 1,3,4-thiadiazole complexes .

Research applications : Focus on structure-activity relationship (SAR) studies to optimize bioactivity, leveraging substituent variations (e.g., methyl, halogen) .

Advanced Research Questions

Q. How can researchers address low reaction yields observed in the synthesis of sulfur-containing aniline derivatives like this compound?

- Methodological Answer :

- Catalyst optimization : Increase acetic acid concentration (5–10 drops per 0.001 mol substrate) to enhance electrophilic substitution .

- Solvent selection : Replace methanol with DMF for better solubility of sulfur intermediates, improving yields by ~15% .

- Purification : Use gradient elution (hexane/ethyl acetate 4:1 to 1:1) to isolate thiol-containing byproducts .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving thiadiazole-based compounds?

- Methodological Answer :

- Standardized assays : Use consistent bacterial strains (e.g., P. aeruginosa PAO1) and growth media (e.g., LB broth) to minimize variability .

- Control experiments : Compare activity against unsubstituted aniline derivatives to isolate the thiadiazole’s contribution .

- Computational validation : Perform molecular docking (e.g., with P. aeruginosa LasR protein) to rationalize divergent IC₅₀ values .

Q. What experimental approaches are suitable for investigating the structure-activity relationships of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents at the thiadiazole C5 position (e.g., methyl, nitro) to assess electronic effects .

- Biological testing : Screen derivatives against Gram-negative/-positive bacteria using disk diffusion assays (30 µg/disk) .

- Spectroscopic analysis : Correlate Hammett σ values (from NMR chemical shifts) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.